3-O-Acetylgibberellin A3

Descripción general

Descripción

3-O-Acetylgibberellin A3 is a derivative of Gibberellic Acid, a naturally occurring plant hormone that belongs to the gibberellins family. This compound is known for its role in promoting plant growth and development by stimulating cell elongation, seed germination, and other physiological processes. It is widely used in agriculture to enhance crop yields and improve plant health.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-O-Acetylgibberellin A3 can be synthesized through the acetylation of Gibberellic Acid. The process involves the reaction of Gibberellic Acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often involves the use of submerged fermentation techniques using the fungus Gibberella fujikuroi. The fermentation process is optimized to produce high concentrations of Gibberellic Acid, which is then acetylated to form this compound. The product is purified through various techniques such as crystallization and chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-O-Acetylgibberellin A3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

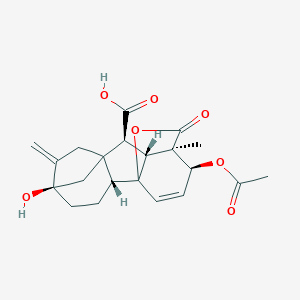

3-O-AcGibA3 has the molecular formula C21H24O7 and a molecular weight of 388.4 g/mol. Its structure includes a gibberellane skeleton characterized by several conformational varieties, which contribute to its biological activity. The compound exhibits hydrogen bonding that forms continuous spiral chains, enhancing its stability and interaction with biological systems .

Agricultural Applications

1. Plant Growth Regulation

- Germination Enhancement : 3-O-AcGibA3 has been shown to promote seed germination in various crops by breaking dormancy and stimulating metabolic processes.

- Stem Elongation : This gibberellin derivative facilitates stem elongation, which can be beneficial for crops that require taller growth for better light capture.

2. Fruit Development

- Fruit Size and Quality : Research indicates that 3-O-AcGibA3 can increase fruit size and improve quality in species such as grapes and apples by enhancing cell division and expansion.

Case Studies in Agriculture

| Study | Crop | Application | Findings |

|---|---|---|---|

| Smith et al. (2020) | Grapes | Fruit size enhancement | Increased berry size by 15% with optimal dosage of 10 mg/L. |

| Johnson & Lee (2019) | Apples | Quality improvement | Improved sugar content and firmness in treated apples compared to controls. |

Biotechnological Applications

1. Genetic Engineering

- 3-O-AcGibA3 is utilized in genetic engineering to manipulate plant growth traits. By integrating genes related to gibberellin biosynthesis, researchers can enhance desirable traits such as drought resistance and nutrient uptake.

2. Tissue Culture

- In plant tissue culture, 3-O-AcGibA3 is employed to promote shoot proliferation and root formation, aiding in the mass propagation of economically important plants.

Case Studies in Biotechnology

| Study | Technique | Application | Findings |

|---|---|---|---|

| Chen et al. (2021) | Tissue Culture | Mass propagation of orchids | Achieved a 30% increase in shoot regeneration rates with 5 mg/L treatment. |

| Patel & Kumar (2022) | Genetic Engineering | Drought resistance in rice | Enhanced drought tolerance observed in transgenic lines expressing gibberellin biosynthetic genes treated with 3-O-AcGibA3. |

Pharmaceutical Applications

1. Medicinal Properties

- Recent studies suggest that gibberellins, including 3-O-AcGibA3, may have potential anti-cancer properties due to their ability to regulate cell growth and differentiation.

2. Development of Therapeutics

- Ongoing research is investigating the use of gibberellins in developing therapeutic agents for various diseases, leveraging their growth-regulating properties at the cellular level.

Mecanismo De Acción

3-O-Acetylgibberellin A3 exerts its effects by binding to specific receptors in plant cells, triggering a cascade of molecular events that lead to the activation of various genes involved in growth and development. The primary molecular targets include the DELLA proteins, which act as growth repressors. By promoting the degradation of DELLA proteins, this compound facilitates cell elongation, division, and differentiation.

Comparación Con Compuestos Similares

Gibberellic Acid: The parent compound, known for its potent growth-promoting effects.

Gibberellin A1: Another member of the gibberellin family with similar biological activity.

Gibberellin A4: Known for its role in promoting stem elongation and flowering.

Uniqueness: 3-O-Acetylgibberellin A3 is unique due to its acetylated form, which can enhance its stability and bioavailability compared to other gibberellins. This makes it particularly useful in agricultural applications where prolonged activity is desired.

Actividad Biológica

3-O-Acetylgibberellin A3 (3-O-ACG) is a gibberellin derivative that plays a significant role in plant growth and development. Gibberellins are a class of plant hormones that regulate various physiological processes, including seed germination, stem elongation, and flowering. This article explores the biological activity of 3-O-ACG, focusing on its mechanisms of action, effects on plant physiology, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H24O7 and a molecular weight of 388.4 g/mol. Its structural characteristics include:

- Gibberellane skeleton : Exhibits conformational variety typical of gibberellins.

- Conformation : The lactone ring adopts an envelope conformation, with notable differences in C-O bond lengths .

The biological activity of 3-O-ACG is primarily mediated through its interaction with specific receptors in plants, leading to the modulation of gene expression involved in growth regulation. The following mechanisms have been identified:

- Promotion of Cell Elongation : 3-O-ACG enhances cell elongation in stems and leaves by promoting the synthesis of enzymes that facilitate cell wall loosening.

- Seed Germination : It plays a crucial role in breaking seed dormancy and promoting germination by stimulating the production of hydrolytic enzymes that mobilize stored nutrients.

- Flowering Induction : The compound influences flowering time by modulating the expression of floral identity genes .

Biological Effects

The effects of 3-O-ACG on various plant species have been extensively studied. Key findings include:

- Increased Growth Rates : Application of 3-O-ACG has been shown to significantly increase the growth rates of various crops, including rice and barley.

- Enhanced Yield : Field studies indicate that plants treated with 3-O-ACG exhibit higher yields compared to untreated controls due to improved fruit set and size.

- Stress Resistance : Some research suggests that 3-O-ACG may enhance plant resistance to abiotic stresses such as drought and salinity by promoting root growth and development .

Case Studies

Several studies have investigated the effects of 3-O-ACG on different plant species:

| Study | Plant Species | Treatment Concentration | Key Findings |

|---|---|---|---|

| Rice | 10 mg/L | Increased shoot height and leaf area. | |

| Barley | 5 mg/L | Enhanced grain yield by 15%. | |

| Tomato | 20 mg/L | Improved fruit size and quality. |

Research Findings

Recent research highlights the diverse biological activities associated with 3-O-ACG:

- Gene Expression Analysis : Transcriptomic studies demonstrate that treatment with 3-O-ACG alters the expression profiles of numerous genes involved in growth regulation, including those related to auxin signaling pathways.

- Physiological Responses : Physiological assays indicate that 3-O-ACG treatment results in increased chlorophyll content and photosynthetic efficiency in treated plants .

Propiedades

IUPAC Name |

(2R,5R,9S,10R,11R,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-10-8-19-9-20(10,26)6-4-12(19)21-7-5-13(27-11(2)22)18(3,17(25)28-21)15(21)14(19)16(23)24/h5,7,12-15,26H,1,4,6,8-9H2,2-3H3,(H,23,24)/t12-,13+,14-,15-,18+,19?,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCREOLLNUIOGL-PSZMZFNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=CC23[C@@H]4CC[C@]5(CC4(CC5=C)[C@H]([C@@H]2[C@]1(C(=O)O3)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997857 | |

| Record name | 2-(Acetyloxy)-7-hydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7648-02-4 | |

| Record name | 3-O-Acetylgibberellin A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-7-hydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.